![molecular formula C19H26N2O5S B3267261 N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 446028-53-1](/img/structure/B3267261.png)
N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
Overview
Description
N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications. This compound combines the adamantane moiety with a sulfonamide group, which is often found in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with an appropriate sulfonyl chloride to introduce the sulfonamide group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, nucleophiles such as amines for substitution, and acids or bases for hydrolysis .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis results in the formation of sulfonic acid and an amine .
Scientific Research Applications
N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The adamantane moiety contributes to the compound’s stability and enhances its binding affinity to the target .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(adamantan-1-yloxy)ethyl]-2-fluoroaniline
- N-[2-(adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Uniqueness
N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to its combination of the adamantane structure with a sulfonamide group. This combination imparts both stability and biological activity, making it a valuable compound for various applications .
Biological Activity
N-[2-(adamantan-1-yloxy)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide, often abbreviated as AMSB, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, and applications of AMSB, supported by data tables and relevant research findings.
Chemical Structure and Properties
AMSB features a unique structure that includes an adamantane moiety, a nitro group, and a sulfonamide functional group. The adamantane structure contributes to the compound's rigidity and potential biological activity. The general formula for AMSB can be represented as:
Biological Activity
Research indicates that AMSB exhibits several interesting biological properties:
- Antimicrobial Activity : AMSB has shown promising results in inhibiting the growth of various bacterial strains. The presence of the nitro group is believed to enhance its antimicrobial efficacy.
- Antiviral Properties : Initial studies suggest that compounds with similar structural features may possess antiviral activity, potentially making AMSB a candidate for further investigation in antiviral drug development.
- Enzyme Inhibition : Some studies have indicated that AMSB could inhibit specific enzymes involved in bacterial metabolism, thereby reducing bacterial viability.
Synthesis
The synthesis of AMSB typically involves several steps, including:
- Formation of the Adamantane Derivative : The initial step often involves the reaction of adamantane with appropriate reagents to form the adamantane moiety.
- Coupling Reaction : The adamantane derivative is then coupled with 2-methyl-5-nitrobenzenesulfonamide under controlled conditions to yield AMSB.
- Purification : The final product is purified through techniques such as column chromatography.
Case Studies
Several studies have investigated the biological activity of AMSB and its derivatives:
- Antibacterial Study : A study conducted on various bacterial strains demonstrated that AMSB exhibited significant inhibitory effects against Gram-positive bacteria while showing limited activity against Gram-negative strains. This selective activity suggests potential applications in treating specific infections .
- Structure-Activity Relationship (SAR) : Research analyzing the SAR of AMSB indicated that modifications to the nitro and sulfonamide groups significantly influence its biological activity. Compounds with enhanced lipophilicity showed improved membrane permeability and biological efficacy .
- In Vivo Studies : Preliminary in vivo studies assessed the pharmacokinetics and toxicity profile of AMSB in animal models. Results indicated acceptable safety margins, warranting further exploration into its therapeutic potential .
Comparative Analysis
A comparative analysis of AMSB with other sulfonamide compounds highlights its unique structural features and potential advantages:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Sulfanilamide | Basic sulfonamide structure | First synthetic antibiotic |
Nitrofurantoin | Nitro group and furan ring | Broad-spectrum antimicrobial |
Benzene Sulfonamide | Simple benzene sulfonamide | Lacks bulky adamantane structure |
AMSB | Adamantane moiety with nitro and sulfonamide groups | Potentially enhanced selectivity and biological activity |
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-13-2-3-17(21(22)23)9-18(13)27(24,25)20-4-5-26-19-10-14-6-15(11-19)8-16(7-14)12-19/h2-3,9,14-16,20H,4-8,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBSAPNDXTNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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